Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is classified as a pyrrolo-triazine derivative. The pyrrolo[2,1-f][1,2,4]triazine framework is known for its role in various biological activities and is integral to several kinase inhibitors and nucleoside drugs. Notably, it is a component of the FDA-approved drugs avapritinib and remdesivir, which are used for cancer treatment and viral infections respectively .
The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several methods:
The molecular structure of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate features a fused ring system comprising a pyrrole ring and a triazine ring. Key characteristics include:
The presence of nitrogen atoms in the triazine ring contributes to its basicity and potential interactions with biological targets.
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate participates in various chemical reactions:
The mechanism of action of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate primarily involves its interaction with specific biological targets such as kinases. It acts by inhibiting kinase activity which is crucial in cell signaling pathways related to cancer progression.
Studies have shown that modifications at position 7 of the triazine ring can enhance cytotoxic activity against various cancer cell lines by disrupting essential signaling pathways necessary for tumor growth and survival .
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to characterize this compound's purity and structural integrity .
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several promising applications:
Pyrrolotriazine chemistry emerged in the late 1970s with initial synthetic methodologies focusing on electrophilic cyclization strategies. Early work demonstrated the scaffold's reactivity through nitration and Vilsmeier formylation reactions, confirming the dominance of electrophilic attack at the pyrrole carbons (Equation 1 & 2) [1]. A significant breakthrough occurred with the development of N-amination protocols using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl), which facilitated the introduction of the critical N–N bond required for triazine ring closure [3]. This advancement enabled the systematic construction of the bicyclic core from pyrrole precursors, paving the way for diverse derivatization.
Subsequent innovations expanded the synthetic toolbox:
Table 1: Key Synthetic Advancements for Pyrrolo[2,1-f][1,2,4]triazines
Year Range | Synthetic Method | Key Innovation | Application Significance |
---|---|---|---|
Late 1970s | Electrophilic cyclization | Nitration/Vilsmeier reactions at pyrrole carbons | Confirmed electronic structure & reactivity |
1990-2000 | N-Amination protocols | Use of DnpONH₂ or NH₂Cl for N–N bond formation | Enabled systematic bicyclic core construction |
Post-2000 | Transition metal coupling (Suzuki, Heck) | Introduction of aryl/glycal groups at C-7 | Facilitated C-nucleoside synthesis (e.g., Remdesivir) |
Post-2010 | Bromohydrazone cyclization | Keto ester intermediates & formamidine cyclization | Improved scalability & functional group tolerance |
The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exemplifies modern efficiency, often achieved via esterification of the corresponding carboxylic acid or through palladium-catalyzed carbonylation of halide precursors [4] .
The pyrrolo[2,1-f][1,2,4]triazine scaffold has gained prominence as a versatile kinase inhibitor template due to its ability to effectively mimic the pharmacophoric properties of quinazolines while offering improved physicochemical profiles. Its identification as a novel kinase inhibitor scaffold in 2004 marked a pivotal milestone, demonstrating potent inhibition of EGFR (IC₅₀ <100 nM) and VEGFR-2 kinases through strategic 4-anilino substitutions [10]. Structure-activity relationship (SAR) studies revealed that substitutions at C-5 and C-6 (e.g., esters, amides, ketones) are highly tolerated and modulate potency and selectivity, while the C-7 position is critical for maintaining target engagement—highlighting the ethyl ester's role as a synthetic handle rather than a direct pharmacophore [1] [10].
Beyond kinase inhibition, this scaffold exhibits multifaceted bioactivity:
Table 2: Diverse Biological Activities of Pyrrolotriazine Derivatives
Biological Target | Derivative Structure | Key Activity | Therapeutic Area |
---|---|---|---|
EGFR Tyrosine Kinase | 4-((3-Chloro-4-fluorophenyl)amino substituted | IC₅₀ <100 nM; Inhibits DiFi colon tumor cell line | Oncology |
VEGFR-2 Kinase | 4-((3-Hydroxy-4-methylphenyl)amino substituted | Potent enzymatic & cellular inhibition | Anti-angiogenesis/Oncology |
Viral RdRp (SARS-CoV-2, Ebola) | C-Nucleosides (e.g., Remdesivir, GS-5734) | Chain termination of viral RNA synthesis | Antiviral |
Influenza Neuraminidase | Diaryl-substituted dicarboxylates at C-5/C-6 | IC₅₀ 4 µg/mL (H1N1) | Antiviral |
PI3K Kinases | Pyrrolotriazin-4(3H)-ones | Nanomolar enzymatic inhibition | Oncology/Inflammation |
The ethyl ester moiety at C-7 serves as a critical synthetic intermediate for further transformations. Hydrolysis provides the carboxylic acid for amide coupling or Curtius rearrangement to carbamates, while reduction enables access to alcohols or aldehydes for chain extension [1] [3]. This versatility underpins its utility in lead optimization campaigns targeting diverse therapeutic areas.
Pyrrolo[2,1-f][1,2,4]triazine derivatives have achieved significant clinical success, exemplified by two FDA-approved therapeutics:
Table 3: Approved Therapeutics Featuring Pyrrolo[2,1-f][1,2,4]triazine Core
Drug (Brand) | Core Structure | Primary Target | Indication | Role of Ethyl Ester Intermediate |
---|---|---|---|---|
Remdesivir (Veklury®) | C-Nucleoside with 1ʹ-cyano group | Viral RdRp (SARS-CoV-2, etc.) | COVID-19, Ebola | Precursor for glycosylation & C-nucleoside synthesis |
Brivanib Alaninate | 6-Acylated 4-(indolyloxy) substituted | VEGFR-2/FGFR-1 | Hepatocellular Carcinoma | Enables C-6 functionalization via hydrolysis/amide coupling |
BMS-690514 | 4-(Quinazolinyloxy)-6-carboxamide substituted | EGFR/HER2/VEGFR-2 | Phase II (Oncology) | Curtius rearrangement to carbamate 84b |
BMS-599626 (Phase II) | 4-Anilino-6-carbamate substituted | Pan-HER family | Phase II (Oncology) | Alcohol intermediate 67b from ester reduction |
Beyond these approved agents, ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate serves as a foundational building block for clinical candidates:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1